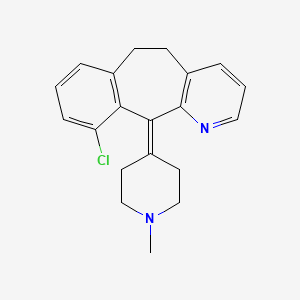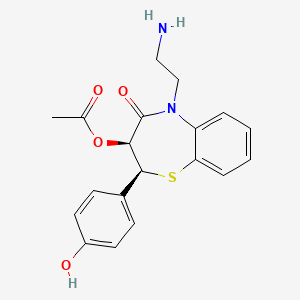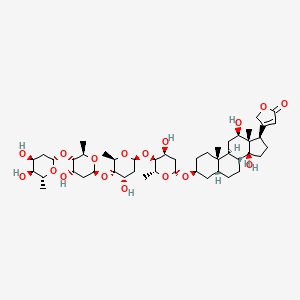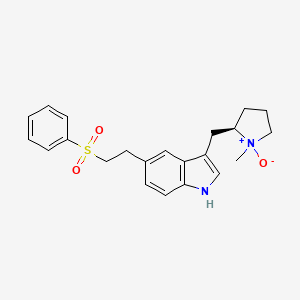
8-Dechloro-10-chloro-N-methyl Desloratadine
Übersicht
Beschreibung
8-Dechloro-10-chloro-N-methyl Desloratadine is a Loratadine impurity . It is an isomer of N-Methyl Desloratadine . The CAS Number is 38092-90-9 . The molecular formula is C20H21ClN2 , and the molecular weight is 324.85 .
Molecular Structure Analysis
The this compound molecule contains a total of 47 bonds . There are 26 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 Pyridine .Physical and Chemical Properties Analysis
The molecular formula of this compound is C20H21ClN2 , and the molecular weight is 324.85 . It contains a total of 44 atoms, including 21 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 1 Chlorine atom .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Interaction
- Desloratadine is identified as a selective inhibitor of UGT2B10, a significant enzyme involved in its metabolism. This finding is crucial for understanding its interactions with other substances in the body (Kazmi et al., 2015).
Analytical Techniques
- Innovative methods for the analysis of Desloratadine in biological fluids have been developed, highlighting its relevance in pharmacological studies (Belal et al., 2016).
Pharmacologic Profile
- Desloratadine's pharmacologic profile offers insights into its binding potency and selectivity, which are essential for its efficacy in treating allergic conditions (Henz, 2001).
Anti-inflammatory Effects
- Research has demonstrated Desloratadine's anti-inflammatory activity, beyond its antihistamine properties. This includes inhibition of inflammatory mediators and leukocyte activation, relevant for conditions like allergic rhinitis and urticaria (Geha & Meltzer, 2001).
Histamine Receptor Antagonism
- Desloratadine acts as a potent antagonist of the human histamine H1 receptor, with studies indicating its slow dissociation from the receptor, contributing to its long-lasting effects (Anthes et al., 2002).
Pharmaceutical Development
- Studies have focused on developing new forms and derivatives of Desloratadine for improved therapeutic use, including work on addition compounds and stereoselective synthesis (Mezei et al., 2008; Liu et al., 2010).
Interaction with Other Drugs
- The interaction of Desloratadine with other drugs, like clopidogrel and gemfibrozil, has been studied to understand its metabolism and potential drug-drug interactions, important for patient safety (Itkonen et al., 2019).
Spectroscopic Analysis
- Spectroscopic methods have been developed for Desloratadine's determination, essential for quality control in pharmaceutical preparations (Ali et al., 2007).
Clinical Pharmacokinetics
- Studies on the pharmacokinetics of Desloratadine, including its metabolism and effect of food, are crucial for understanding its therapeutic window and dosing requirements (Wang et al., 2015).
Wirkmechanismus
Biochemische Analyse
Cellular Effects
8-Dechloro-10-chloro-N-methyl Desloratadine affects various types of cells and cellular processes. It influences cell function by interacting with histamine H1 receptors, similar to desloratadine . This interaction can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the binding of this compound to histamine receptors can inhibit the release of inflammatory mediators, thereby reducing allergic responses. Additionally, its effects on enzyme activity can alter metabolic flux and the levels of specific metabolites within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a selective inhibitor of UGT2B10, it affects the metabolism of desloratadine and its related compounds. This inhibition can lead to altered pharmacokinetics and potentially increased levels of desloratadine in the body. Furthermore, this compound competes with histamine for binding to H1 receptors, blocking the action of histamine and providing relief from allergic symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that desloratadine and its impurities, including this compound, are stable under certain conditions but may degrade over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in enzyme activity and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular processes and enzyme activity. At higher doses, toxic or adverse effects can be observed . These effects may include alterations in histamine receptor binding, enzyme inhibition, and changes in gene expression. Threshold effects have been noted, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. It has been shown to interact with drug transport molecules such as P-glycoprotein and organic anion transport polypeptide . These interactions can affect its localization and accumulation within specific tissues. The distribution of this compound is also influenced by its binding affinity to histamine receptors and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
Eigenschaften
IUPAC Name |
15-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDPRYKTDFAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)



